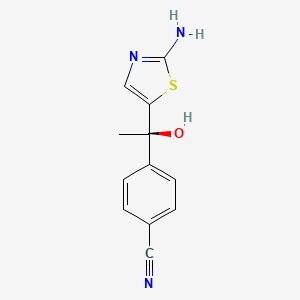
(R)-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile is a chemical compound that features a benzonitrile group attached to a hydroxyethyl group, which is further connected to an aminothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile typically involves the following steps:
Formation of the Aminothiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Attachment of the Hydroxyethyl Group: The aminothiazole intermediate is then reacted with an appropriate epoxide to introduce the hydroxyethyl group.
Formation of the Benzonitrile Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aminothiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted aminothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with unique properties.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, ®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows it to be incorporated into polymers and other materials to enhance their properties.
Mecanismo De Acción
The mechanism of action of ®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile involves its interaction with specific molecular targets. The aminothiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The benzonitrile group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile: The enantiomer of the compound, which may have different biological activity.
4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile: The racemic mixture of the compound.
4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzamide: A similar compound with an amide group instead of a nitrile group.
Uniqueness
®-4-(1-(2-Aminothiazol-5-yl)-1-hydroxyethyl)benzonitrile is unique due to its specific stereochemistry, which can significantly impact its biological activity and interactions
Propiedades
Fórmula molecular |
C12H11N3OS |
|---|---|
Peso molecular |
245.30 g/mol |
Nombre IUPAC |
4-[(1R)-1-(2-amino-1,3-thiazol-5-yl)-1-hydroxyethyl]benzonitrile |
InChI |
InChI=1S/C12H11N3OS/c1-12(16,10-7-15-11(14)17-10)9-4-2-8(6-13)3-5-9/h2-5,7,16H,1H3,(H2,14,15)/t12-/m1/s1 |
Clave InChI |
PAJWTXKIFQVWRS-GFCCVEGCSA-N |
SMILES isomérico |
C[C@@](C1=CC=C(C=C1)C#N)(C2=CN=C(S2)N)O |
SMILES canónico |
CC(C1=CC=C(C=C1)C#N)(C2=CN=C(S2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B13346360.png)
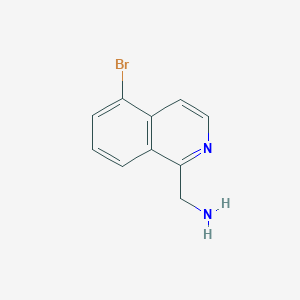
![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B13346388.png)
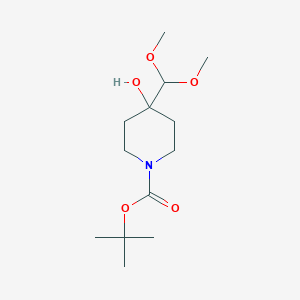
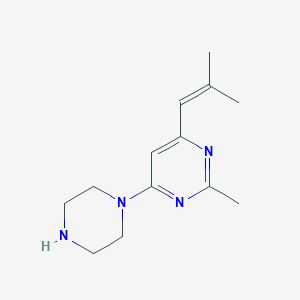

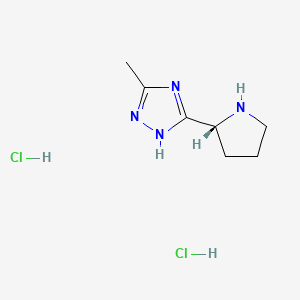
![2-(Imidazo[1,2-a]pyridin-6-yl)acetic acid](/img/structure/B13346407.png)

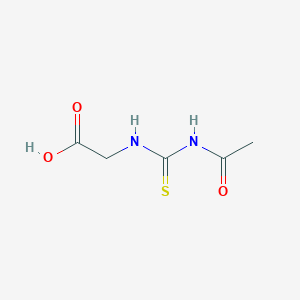
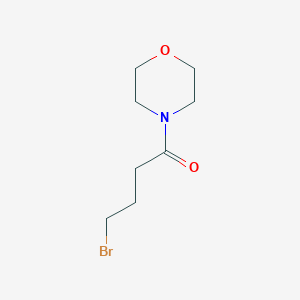

![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B13346437.png)
![2-(Methoxymethyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13346446.png)
